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Compound of Interest

Compound Name: (R)-(-)-Phenylsuccinic acid

Cat. No.: B1220706

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-
(-)-Phenylsuccinic acid. The information is structured to offer easy access to quantitative data
and detailed experimental methodologies, facilitating its use in research and development.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for (R)-(-)-Phenylsuccinic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Phenylsuccinic Acid
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Chemical Shift o Coupling
Proton Multiplicity Solvent
(®) ppm Constant (J) Hz
H-a (methine) ~4.0 Triplet (t) CDCls
Doublet of
H-B (methylene) ~2.8,~3.2 CDCls
Doublets (dd)
Aromatic (CeH5s) ~7.3 Multiplet (m) CDCls
Carboxylic (- Broad Singlet (br
>10.0 CDCls
COOH) S)

Note: Specific
chemical shifts

can vary slightly

depending on the

solvent and
concentration.
Data is
representative
for the
phenylsuccinic

acid structure.

Table 2: 13C NMR Spectroscopic Data for Phenylsuccinic Acid
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Carbon Chemical Shift () ppm Solvent
Carbonyl (-C=0) ~175, ~178 CDCls
C-a (methine) ~45 CDClIs
C-B (methylene) ~38 CDCls
Aromatic (ipso) ~138 CDCls
Aromatic (ortho, meta, para) ~127-129 CDClIs

Note: Data is representative for

the phenylsuccinic acid

structure.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Phenylsuccinic Acid

*Absorption

Functional Group Vibrational Mode Intensity
Range (cm™?) **
O-H (Carboxylic Acid) Stretch (H-bonded) 2500-3300 Broad
C-H (Aromatic) Stretch 3000-3100 Medium
C-H (Aliphatic) Stretch 2850-3000 Medium
C=0 (Carboxylic Acid)  Stretch (Dimer) 1690-1760 Strong
C=C (Aromatic) Stretch 1400-1600 Medium-Weak
C-O Stretch 1210-1320 Strong
O-H Bend 910-950 Broad, Medium
Reference: General
ranges for carboxylic
acids.[1][2][3][4][5]
Mass Spectrometry (MS)
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Table 4: Mass Spectrometry Data for Phenylsuccinic Acid

Parameter Value lonization Method
Molecular Formula C10H1004

Molecular Weight 194.18 g/mol

Molecular lon [M]* m/z 194 Electron lonization (EI)

Note: Fragmentation patterns
will be present, but the
molecular ion peak is the most
characteristic value.[6]

Chiroptical Spectroscopy

Table 5: Optical Rotation Data for (R)-(-)-Phenylsuccinic Acid

Parameter Value

Specific Rotation [a]2°/D -175° + 4° (c=1% in acetone)

Reference:[7]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

e Sample Preparation:

o Accurately weigh 10-20 mg of (R)-(-)-Phenylsuccinic acid for *H NMR and 50-100 mg for
13C NMR.[8]

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, Acetone-ds, or DMSO-ds) in a clean, dry vial.[8]
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o If required for precise chemical shift referencing, add a small amount of an internal
standard such as tetramethylsilane (TMS).[8]

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample
height is adequate for the instrument (typically ~4 cm).

 Instrumentation and Data Acquisition:

o Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a field strength
of 400 MHz or higher.

o Nucleus: tH for proton NMR, 13C for carbon NMR.
o Probe Temperature: Set to a standard ambient temperature, typically 25°C (298 K).[9]

o H NMR Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on sample concentration.

o 13C NMR Parameters:

Pulse Program: Standard proton-decoupled single-pulse experiment.

Spectral Width: Approximately 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.
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» Data Processing:

(¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase correct the spectrum manually or automatically.

[¢]

Calibrate the chemical shift axis using the residual solvent peak or the internal standard
(TMS at 0.00 ppm).

[e]

Integrate the peaks in the *H NMR spectrum.

IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Technique):

o Grind a small amount (1-2 mg) of (R)-(-)-Phenylsuccinic acid with approximately 100-
200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and
pestle until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press.

o Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent
pellet.

e Instrumentation and Data Acquisition:

o Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

[¢]

Scan Range: 4000 cm~* to 400 cm™1.

Resolution: 4 cm~1.

[¢]

[e]

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

o

Background: Acquire a background spectrum of the empty sample compartment or a pure
KBr pellet prior to sample analysis.

» Data Processing:
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o The instrument software automatically ratios the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the characteristic absorption peaks.

Mass Spectrometry Protocol

e Sample Preparation:

o Prepare a dilute solution of (R)-(-)-Phenylsuccinic acid (approximately 1 mg/mL) in a
suitable volatile solvent like methanol or acetonitrile.

o For Electrospray lonization (ESI), the solution can be directly infused or injected into the
LC-MS system.

o For Electron lonization (El), the sample is typically introduced via a direct insertion probe
or a GC inlet if the compound is sufficiently volatile and thermally stable. Derivatization
may be required to increase volatility.[10]

e Instrumentation and Data Acquisition (High-Resolution MS):

o

Instrument: A mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Magnetic
Sector instrument.

o

lonization Source: Electrospray lonization (ESI) in negative ion mode is common for
carboxylic acids. Electron lonization (El) can also be used.

(¢]

Mass Analyzer Mode: Full scan mode to detect the molecular ion and major fragments.

[¢]

Mass Range: Set a range appropriate for the compound, for example, m/z 50-500.
» Data Processing:
o Analyze the resulting mass spectrum to identify the molecular ion peak.

o Calculate the exact mass and compare it with the theoretical mass of the elemental
formula (C10H1004) to confirm the composition.
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o Analyze the fragmentation pattern to gain further structural information.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a chiral organic compound like (R)-(-)-Phenylsuccinic acid.

Sample Preparation

(R)-(-)-Phenylsuccinic Acid

Dissolution / Pellet Prep

Spectroscopic Analysis

Data Interpretation

Y Y Y Y Y
Purity Assessment Structural Elucidation Stereochemistry Confirmation

Final Qutput

Technical Guide pa

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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